3,5-Difluoro-2-methoxyphenol
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Overview
Description
3,5-Difluoro-2-methoxyphenol: is an aromatic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring
Mechanism of Action
Target of Action
3,5-Difluoro-2-methoxyphenol is a complex compound that has been studied in the context of high-energy explosives . It’s used as a casting carrier in the design of new melt-cast explosives . .
Mode of Action
It’s primarily used in the field of high explosives, where it interacts with other components to form a stable system .
Biochemical Pathways
Methoxylated aromatic compounds (macs), which include this compound, are known to be involved in various biochemical processes . They are components of lignin, the second most abundant biopolymer on Earth, and play a significant role in the global carbon cycle .
Pharmacokinetics
A related compound, (3,5-difluoro-2-methoxyphenyl)boronic acid, is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
In the context of high-energy explosives, it contributes to the stability and safety of the explosive system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of high-energy explosives, the stability of the system containing this compound can be affected by factors such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
Phenol derivatives, which 3,5-Difluoro-2-methoxyphenol is a part of, have been found to be potential building blocks for the synthesis of bioactive natural products .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings
Dosage Effects in Animal Models
Currently, there is no available data on the effects of varying dosages of this compound in animal models . Future studies could focus on understanding any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methoxyphenol typically involves the introduction of fluorine atoms and a methoxy group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the aromatic ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
3,5-Difluoro-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
- 3,5-Difluoro-4-methoxyphenol
- 2,4-Difluoro-3-methoxyphenol
- 3,5-Dichloro-2-methoxyphenol
Comparison: 3,5-Difluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenol ring. This configuration can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .
Properties
IUPAC Name |
3,5-difluoro-2-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWOZCXHOFTWGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666691 |
Source
|
Record name | 3,5-Difluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152434-94-1 |
Source
|
Record name | 3,5-Difluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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